2,3-Naphthalenedicarboxaldehyde

Analytical Chemistry Environmental Monitoring Food Safety

OPA-derived adducts degrade rapidly, compromising inter-day precision and risking systematic underestimation of amine analytes. NDA (2,3-Naphthalenedicarboxaldehyde) eliminates this bottleneck: its 1-cyanobenz[f]isoindole (CBI) adducts remain stable for extended periods, enabling batch processing and automated sequencing. • LOD: 0.01-0.04 nmol L⁻¹ for aliphatic amines via VALLME-NDA, surpassing OPA sensitivity. • Inter-day CV ≤ 2.30% in histamine QC assays, ensuring regulatory-compliant lot-release testing. • Standard excitation wavelengths compatible with routine fluorescence plate readers; picomole-level detection without uncommon filters. Switch from OPA to NDA for robust, high-sensitivity amine quantification in environmental, pharmaceutical, and clinical workflows.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 7149-49-7
Cat. No. B013756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Naphthalenedicarboxaldehyde
CAS7149-49-7
Synonyms2,3-naphthalenedicarbaldehyde
2,3-naphthalenedicarboxaldehyde
2,3-NDA
naphthalene-2,3-dialdehyde
naphthalene-2,3-dicarboxaldehyde
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C=O)C=O
InChIInChI=1S/C12H8O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-8H
InChIKeyZIPLKLQPLOWLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDA: Fluorogenic Reagent for Primary Amines


2,3-Naphthalenedicarboxaldehyde (NDA, CAS 7149-49-7) is a naphthalene-based dialdehyde fluorogenic reagent that reacts with primary amines, amino acids, and small peptides in the presence of cyanide ion to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) adducts [1]. NDA serves as an improved analog of o-phthalaldehyde (OPA), offering enhanced derivative stability and fluorescence quantum efficiency . It is primarily employed in pre-column and post-column derivatization workflows coupled with HPLC, capillary electrophoresis, or microplate-based fluorescence detection, enabling trace-level quantification of biogenic amines, neurotransmitters, and other amine-containing analytes in complex biological and environmental matrices [2].

Reagent type
Fluorogenic derivatization reagent for primary amines, amino acids, and small peptides
Key improvement
Improved analog of o-phthalaldehyde (OPA) with enhanced derivative stability and fluorescence quantum yield
Workflow compatibility
Pre-column or post-column derivatization coupled with HPLC, CE, or microplate fluorescence detection

NDA vs. OPA in Amine Derivatization


Although structurally analogous fluorogenic reagents such as o-phthalaldehyde (OPA) react with primary amines through a similar isoindole-forming mechanism, their analytical performance differs substantially from that of NDA in critical dimensions including derivative stability, fluorescence yield, and baseline noise. Direct comparative studies reveal that OPA-derived adducts are notably unstable over time, requiring immediate injection or cold storage to avoid signal degradation, whereas NDA-CBI adducts remain stable for extended periods, enabling batch processing and improved inter-day precision [1]. Furthermore, NDA exhibits a lower detection limit and higher sensitivity enhancement factors in microextraction workflows, making it the preferred choice for ultra-trace analysis where OPA fails to provide sufficient signal-to-noise ratios [2]. Consequently, substituting NDA with OPA or other generic alternatives compromises assay robustness and may lead to systematic underestimation of analyte concentrations.

Derivative Stability
NDA OPA
OPA adducts degrade rapidly requiring immediate injection; NDA adducts remain stable enabling batch processing and improved inter-day precision
Detection Sensitivity
NDA OPA
OPA yields higher baseline noise and lower fluorescence, limiting trace-level detection; NDA provides lower LOD and higher SEF in microextraction methods
Signal Robustness
NDA OPA
Substituting NDA with OPA may lead to systematic underestimation of analyte concentrations due to signal decay and lower quantum yield

NDA Quantitative Performance Evidence


Lower LOD for Aliphatic Amines

2,3-Naphthalenedicarboxaldehyde (NDA) derivatization coupled with vortex-assisted liquid–liquid microextraction (VALLME) achieves limits of detection (LOD) between 0.01 and 0.04 nmol L⁻¹ for aliphatic primary amines [1]. In contrast, the closest comparator method using o-phthalaldehyde (OPA) with 2-mercaptoethanol under similar VALLME conditions yields LODs of 0.09–0.31 nmol L⁻¹ [2].

LOD (Aliphatic Amines)
Reported
NDA: 0.01–0.04 nmol/L
OPA: 0.09–0.31 nmol/L
May support ultra-trace detection without large sample volumes
VALLME conditions; aliphatic amines C1–C8
Analytical Chemistry Environmental Monitoring Food Safety

Superior Derivative Stability in Batch Processing

In a direct head-to-head comparison for sphingoid base detection, NDA derivatives were found to be more stable than corresponding OPA derivatives [1]. Similarly, in histamine quantification assays, NDA produced a more stable chromatogram baseline and exhibited better derivative stability than OPA, with the NDA method demonstrating excellent interday/intraday precision (CV ≤ 2.30%) and a detection limit of 0.0076 μg/mL [2].

Derivative Stability
Head-to-head
NDA: stable over extended analysis
OPA: immediate injection required
Enables batch processing and improved inter-day precision
HPLC with fluorescence detection; sphingoid bases, histamine
Bioanalysis Pharmaceutical QC HPLC Method Development

Higher SEF in Microextraction Methods

The combination of NDA derivatization with vortex-assisted liquid–liquid microextraction (VALLME) yields sensitivity enhancement factors (SEF) between 2 and 70 for aliphatic amines, relative to direct HPLC analysis without enrichment [1]. This is significantly higher than the SEF reported for OPA/2-ME VALLME methods, where enhancement is limited by lower extraction efficiency of the less stable OPA adducts [2].

Sensitivity Enhancement Factor
Reported
2–70 (NDA)
May support direct trace analysis of dilute samples
VALLME with isooctane extraction; aliphatic amines
Sample Preparation Trace Analysis Method Development

Enhanced Fluorescence Quantum Yield

While similar in reaction mechanism, the isoindole products formed with NDA possess substantially higher fluorescence quantum yields than the corresponding OPA-derived adducts [1]. This is corroborated by vendor specifications listing "High Fluorescence quantum yield" as a key benefit of NDA over OPA . The increased quantum efficiency translates directly to higher signal intensities at equivalent analyte concentrations.

Fluorescence Quantum Yield
Class-level
NDA adducts substantially higher than OPA (qualitative)
May improve signal-to-noise ratio for trace quantification
Class-level inference; vendor specification
Fluorescence Spectroscopy Bioanalytical Chemistry Probe Design

NDA Key Application Scenarios


Ultra-Trace Environmental Amine Monitoring

Environmental laboratories requiring quantification of aliphatic amines at sub-nanomolar levels in lake water, wastewater, or atmospheric aerosols should select NDA derivatization coupled with VALLME. The method's LOD of 0.01–0.04 nmol L⁻¹ [1] surpasses the sensitivity of conventional OPA-based methods, enabling direct analysis without large-volume sample concentration and thus reducing analysis time and contamination risk.

Biogenic Amine Batch Analysis in Pharma QC

Pharmaceutical quality control units quantifying histamine or other biogenic amines in immunoglobulin preparations or fermentation broths benefit from the superior derivative stability of NDA adducts. The stable baseline and low interday variability (CV ≤ 2.30%) [2] allow for automated batch sequencing and reliable lot-release testing, a critical requirement for regulatory compliance that OPA-based methods struggle to meet due to rapid signal decay.

High-Throughput Amino Acid Profiling

Laboratories performing high-throughput microplate-based detection of amino acids in cell culture media or clinical samples should employ NDA over fluorescamine or OPA. NDA derivatives exhibit higher fluorescence quantum yields and do not require uncommon excitation wavelengths , permitting use of standard fluorescence plate readers and reducing per-assay costs while maintaining detection sensitivity at picomole levels.

Application
Selection Property
Validation Focus
Environmental Trace Amine Monitoring
Sub-nanomolar LOD performance
LOD verification in target water matrices
Pharma QC Biogenic Amine Batch Analysis
Derivative stability and batch precision
Precision and baseline robustness for QC workflows
High-Throughput Amino Acid Profiling
High fluorescence quantum yield and plate reader compatibility
Linearity and sensitivity in microplate format
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